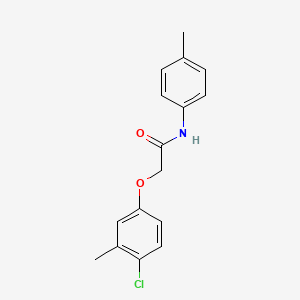![molecular formula C13H18N2O2S B5729393 4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPES, is a chemical compound that has garnered significant interest in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of MPES is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, MPES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPES has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPES has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPES inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPES has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that MPES has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
MPES has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MPES has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for research on MPES. One direction is to optimize the synthesis method to reduce the cost and increase the yield of MPES. Another direction is to investigate the potential applications of MPES in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, research could focus on the use of MPES as a building block for the synthesis of functional materials with novel properties. Finally, more studies are needed to fully understand the mechanism of action of MPES and its potential side effects.
Conclusion:
In conclusion, MPES is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and nanotechnology. MPES has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on MPES could lead to the development of novel drugs, materials, and technologies.
合成方法
The synthesis of MPES involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain MPES. This method has been optimized to yield high purity and yield of MPES.
科学研究应用
MPES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, MPES has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In material science, MPES has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In nanotechnology, MPES has been used to synthesize nanoparticles for drug delivery and imaging applications.
属性
IUPAC Name |
(NE)-4-methyl-N-(1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-5-7-13(8-6-11)18(16,17)14-12(2)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYDZVSGOJDEQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-4-methyl-N-(1-pyrrolidin-1-ylethylidene)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)